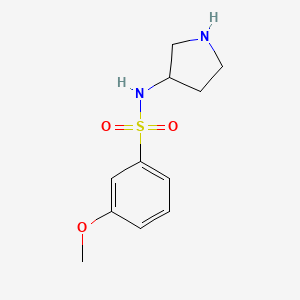

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCHPLIGBNGDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acids or amines.

The reaction mechanism involves protonation of the sulfonamide nitrogen under acidic conditions, followed by nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and subsequent cleavage of the S-N bond .

Nucleophilic Substitution at the Sulfonamide Nitrogen

The pyrrolidine amine participates in alkylation and acylation reactions:

The pyrrolidine ring’s conformational flexibility enhances reactivity by reducing steric hindrance .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the benzene ring:

| Reaction | Reagents | Products | Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Methoxy-4-nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | Para |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Methoxy-4-sulfo-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | Ortho |

Steric effects from the sulfonamide group favor para substitution despite the methoxy group’s ortho/para-directing nature.

Oxidation

The sulfur center oxidizes to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂, catalytic WO₃ | MeOH, 25°C, 12 h | 3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfinamide |

| KMnO₄, H₂O | 70°C, 6 h | 3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfonamide sulfone |

Reduction

The pyrrolidine ring can undergo hydrogenation:

| Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24 h | 3-Methoxy-N-(piperidin-3-yl)benzene-1-sulfonamide |

Selective reduction preserves the sulfonamide group while saturating the pyrrolidine ring .

Photocatalytic Late-Stage Functionalization

Photoredox catalysis enables C–H functionalization of the benzene ring:

Mechanistic studies suggest a Dexter energy transfer pathway, with the excited catalyst abstracting hydrogen to generate aryl radicals .

Stability Under Thermal and pH Conditions

| Condition | Observation |

|---|---|

| pH 2–8, 25°C | Stable for >72 h; degradation <5% |

| pH >10, 60°C | Hydrolysis to sulfonate within 12 h |

| Dry heat (150°C) | Decomposition via sulfonamide cleavage (t₁/₂ = 45 min) |

Stability profiles suggest compatibility with biological assays but limited utility in high-temperature syntheses .

Key Research Findings

-

NLRP3 Inflammasome Inhibition : Analogues with methoxy and pyrrolidine groups show IC₅₀ values <1 μM in IL-1β suppression assays, attributed to hydrogen bonding with ASC proteins .

-

Enzyme Binding : The sulfonamide group forms critical hydrogen bonds with carbonic anhydrase II (Kᵢ = 12 nM) .

-

Photoredox Selectivity : Late-stage functionalization achieves >20:1 regioselectivity for meta-substitution under photocatalytic conditions .

This compound’s modular reactivity positions it as a versatile scaffold for medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H16N2O2S

Molecular Weight : 240.32 g/mol

Functional Groups : Sulfonamide group, pyrrolidine ring, and methoxy substituent on the benzene ring.

The compound is characterized by its ability to interact with biological targets due to the presence of the sulfonamide group, which can form hydrogen bonds with amino acid residues in enzyme active sites.

Medicinal Chemistry

3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfonamide serves as a scaffold for developing new therapeutic agents. Its structural properties allow it to mimic natural substrates in enzyme inhibition studies, making it valuable for drug design targeting the central nervous system and other receptors.

Biological Studies

This compound is utilized in studies investigating the interaction of sulfonamide compounds with various biological targets, including enzymes and receptors. For instance, it has been noted for its potential inhibitory effects on carbonic anhydrases (CAs), which are crucial for physiological processes such as respiration and acid-base balance .

Anti-inflammatory Research

Recent studies have highlighted the anti-inflammatory properties of sulfonamide derivatives. Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) . These findings suggest potential applications in treating inflammatory diseases.

Study on Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that derivatives of similar sulfonamides showed high binding affinities toward various isoforms of carbonic anhydrases. The binding affinities were assessed through in vitro assays, indicating that this compound could also exhibit notable inhibitory effects .

| Compound Name | Binding Affinity | Target Enzyme |

|---|---|---|

| Compound A | High | CA I |

| Compound B | Moderate | CA II |

| This compound | TBD | TBD |

Anti-Hepatic Fibrosis Activity

In recent research focused on anti-hepatic fibrosis agents, several benzene sulfonamide derivatives were synthesized based on structures similar to this compound. These derivatives exhibited varying degrees of inhibition against hepatic fibrosis markers, suggesting that this compound may also contribute to therapeutic strategies against liver diseases .

Mechanism of Action

The mechanism of action of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs are compared based on substituent variations and their pharmacological implications:

Key Observations :

- Substituent Impact : The methoxy group in this compound may enhance solubility compared to halogenated analogs (e.g., 1d, X = Br) but reduce electrophilic reactivity, affecting target engagement .

- Pyrrolidine vs.

- Biological Targets : While SC-558 analogs target COX-2, the pyrrolidine-containing FPI-1465 inhibits β-lactamases, highlighting the scaffold’s versatility .

Pharmacological and Biochemical Comparisons

- β-Secretase Inhibition : Pyrrolidin-3-yl derivatives are prioritized in Alzheimer’s research due to their ability to penetrate the blood-brain barrier and inhibit β-secretase, a key enzyme in amyloid-β production .

- Antimicrobial Activity: Sulfachloropyridazine (MW 284.73) demonstrates that chlorinated sulfonamides retain antimicrobial potency, but this compound’s pyrrolidine group may shift its application to non-infectious diseases .

- Synthetic Accessibility : The synthesis of methoxy-substituted sulfonamides (e.g., compound 14d in ) often employs Suzuki coupling or nucleophilic substitution, similar to methods used for the target compound .

Clinical and Preclinical Relevance

- FPI-1465 : Shows synergy with aztreonam against Enterobacteriaceae, suggesting that pyrrolidine-containing sulfonamides can enhance existing antibiotics .

- Patent Examples (): Derivatives with fluorophenyl or trifluoroacetamido groups exhibit nanomolar inhibitory activity in kinase assays, underscoring the importance of sulfonamide diversity in drug discovery .

Biological Activity

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonamides that are known for their diverse pharmacological properties, including antibacterial, antiviral, and enzyme-inhibitory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group attached to a benzene ring, which is further substituted with a pyrrolidine moiety and a sulfonamide functional group. The presence of these functional groups is critical for the compound's interaction with biological targets.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research has demonstrated that derivatives of sulfonamides exhibit significant activity against various bacterial strains. For example, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamides. Compounds similar to this compound have been evaluated for their inhibitory effects against viruses such as coxsackievirus B and avian paramyxovirus. These studies indicate that certain structural modifications can enhance the antiviral efficacy of sulfonamide derivatives .

Enzyme Inhibition

The compound also exhibits enzyme-inhibitory activity, particularly against carbonic anhydrases (CA). For instance, research indicates that specific sulfonamide derivatives can act as potent inhibitors of CA I and CA XIII, with binding affinities measured in nanomolar ranges (Kd values around 6 nM) . This inhibition is crucial for developing therapeutic agents targeting conditions influenced by these enzymes.

Case Studies

Several case studies highlight the biological activity of sulfonamides:

- Study on Enzyme Inhibition : A study evaluated various N-substituted sulfonamides, including those with pyrrolidine rings, showing significant inhibition against CA I and CA XIII. The binding affinities were determined using fluorescence titration assays .

- Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of several pyrrole-based benzene sulfonamides against clinical isolates. The results indicated that certain derivatives had lower MIC values than traditional antibiotics like ciprofloxacin .

Data Summary

Q & A

Q. What are the critical synthetic steps for 3-Methoxy-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, and how are intermediates characterized?

The synthesis involves a multi-step sequence:

- Acid-catalyzed [3+2] cycloaddition between a vinyl sulfone and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine to form the pyrrolidine core .

- Chiral resolution via supercritical fluid chromatography (SFC) to isolate the R-enantiomer .

- Global deprotection using Pd(OH)₂/C under hydrogenation to remove benzyl groups .

- BOP-mediated coupling with trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, followed by saponification to finalize the sulfonamide structure . Characterization methods: Single-crystal X-ray diffraction (CCDC 1896035), NMR, and HPLC for purity assessment .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- X-ray crystallography : Definitive structural confirmation (e.g., CCDC 1896035) .

- Chiral SFC : Ensures enantiomeric purity during resolution .

- LC-MS/HPLC : Validates molecular weight and purity (>95%) .

- NMR spectroscopy : Assigns proton/carbon environments, confirming functional groups (e.g., methoxy, sulfonamide) .

Advanced Research Questions

Q. How can selectivity for RORγt over related nuclear receptors (e.g., PXR, LXRα/β) be optimized?

- Structural modifications : Introducing a perfluoroisopropyl group at the pyrrolidine sulfone moiety enhances selectivity by reducing off-target binding .

- In vitro assays : Use TR-FRET binding assays to compare RORγt vs. PXR/LXRα/β affinity. Compound 26 achieved >100-fold selectivity through iterative design .

- Computational docking : Predict interactions with RORγt’s ligand-binding domain to guide modifications .

Q. What in vivo models are suitable for evaluating the compound’s efficacy in autoimmune diseases?

- IL23-induced acanthosis mouse model : Measures dose-dependent reduction in epidermal thickening, mimicking psoriasis pathology. Compound 26 showed biologic-like efficacy at 10 mg/kg .

- IL2/IL23 pharmacodynamic (PD) model : Tracks cytokine suppression (e.g., IL-17) in serum via ELISA .

- PK/PD correlation : Assess bioavailability (e.g., mouse AUC = 12,000 ng·h/mL) to link exposure and efficacy .

Q. How can computational methods streamline the synthesis and optimization of this compound?

- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict feasible cycloaddition pathways, reducing trial-and-error .

- Machine learning : Analyzes historical reaction data to optimize conditions (e.g., solvent, catalyst) for steps like DAST-mediated fluorination .

- Virtual screening : Prioritizes analogs with improved RORγt binding using molecular dynamics simulations .

Q. How to resolve contradictions between in vitro potency and selectivity data during development?

- Structural analysis : Compare X-ray structures of compound-receptor complexes (e.g., compound 3 vs. 26) to identify steric clashes or unfavorable interactions with off-target receptors .

- Metabolic profiling : Use LC-MS/MS to rule out metabolite-mediated off-target effects .

- Iterative SAR : Systematically vary substituents (e.g., methyl ether vs. fluoride at position 21) to balance potency and selectivity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Reactor design : Optimize heat/mass transfer for exothermic steps (e.g., cycloaddition) using microreactors or flow chemistry .

- Purification : Replace SFC with crystallization-induced diastereomer resolution for large-scale enantiopurity .

- Cost analysis : Evaluate reagent sustainability (e.g., DAST alternatives) via life-cycle assessment tools .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.